1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18069562
InChI: InChI=1S/C14H17BF2N2O2/c1-13(2)14(3,4)21-15(20-13)10-5-6-11-9(7-10)8-18-19(11)12(16)17/h5-8,12H,1-4H3
SMILES:
Molecular Formula: C14H17BF2N2O2
Molecular Weight: 294.11 g/mol

1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS No.:

Cat. No.: VC18069562

Molecular Formula: C14H17BF2N2O2

Molecular Weight: 294.11 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole -

Specification

Molecular Formula C14H17BF2N2O2
Molecular Weight 294.11 g/mol
IUPAC Name 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Standard InChI InChI=1S/C14H17BF2N2O2/c1-13(2)14(3,4)21-15(20-13)10-5-6-11-9(7-10)8-18-19(11)12(16)17/h5-8,12H,1-4H3
Standard InChI Key ZNYUNCRBQXFCDY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is C₁₄H₁₇BF₂N₂O₂, with a molecular weight of 294.1 g/mol . The indazole core consists of a fused benzene and pyrazole ring, with the difluoromethyl group (-CF₂H) attached to the N1 nitrogen and the pinacol boronate ester (Bpin) at the C5 carbon. This substitution pattern creates distinct electronic and steric effects:

  • The difluoromethyl group increases lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs .

  • The Bpin moiety enables participation in Suzuki-Miyaura cross-coupling reactions, with a calculated boron content of 3.68% .

Key spectroscopic characteristics include:

  • ¹H NMR: A singlet for the Bpin methyl groups (δ 1.25 ppm, 12H), coupled with aromatic protons at C6 (δ 7.82 ppm, d, J = 8.4 Hz) and C7 (δ 7.45 ppm, d, J = 8.4 Hz) .

  • ¹⁹F NMR: A characteristic triplet for the -CF₂H group (δ -140 ppm, J = 54 Hz) .

  • ¹¹B NMR: A peak at δ 32 ppm confirms the sp²-hybridized boron atom .

Synthesis and Regiochemical Control

N-Difluoromethylation of Indazole

ParameterN1-Isomer OptimizationN2-Isomer Optimization
Temperature (°C)80100
BaseK₂CO₃Cs₂CO₃
Isomer Ratio (N1:N2)3:11:2

Chromatographic separation on silica gel (hexane:EtOAc = 4:1) achieves >95% purity for both isomers .

Iridium-Catalyzed C-H Borylation

The Bpin group is introduced via iridium-catalyzed C-H borylation using [Ir(COD)OMe]₂ (2 mol%) and dtbpy (4 mol%) in anhydrous THF at 80°C . Regioselectivity at C5 is achieved through:

  • Steric directing: A bulky N1-CF₂H group blocks borylation at C3/C7 positions.

  • Electronic effects: Electron-deficient aromatic systems favor borylation at para positions relative to electron-withdrawing groups.

Reaction monitoring by GC-MS shows complete conversion within 6 hours, with subsequent purification by flash chromatography (SiO₂, hexane:EtOAc = 3:1) yielding the product in 78% isolated yield .

Reactivity and Functionalization

The compound serves as a versatile building block in cross-coupling reactions (Table 1):

EntryReaction PartnerConditionsProductYield (%)
14-BromoanisolePd(PPh₃)₄, K₂CO₃, DME, 90°C5-(4-Methoxyphenyl)indazole82
23-Nitrophenylboronic acidCuTC, DMF, 120°C5-(3-Nitrophenyl)indazole67
3Vinyl bromidePdCl₂(dppf), CsF, THF5-Vinylindazole73

Protodeboronation remains a key challenge, with <5% decomposition observed after 24 hours in THF at 25°C . Stabilization strategies include:

  • Storage under argon at -20°C

  • Use of anhydrous solvents during reactions

Pharmaceutical Relevance

Indazole derivatives exhibit diverse biological activities, with the difluoromethyl group enhancing blood-brain barrier penetration (calculated Papp = 18 × 10⁻⁶ cm/s) . Preliminary studies suggest potential applications in:

  • Kinase inhibition: Molecular docking shows strong binding (ΔG = -9.8 kcal/mol) to JAK2 ATP-binding pockets.

  • Anticancer agents: IC₅₀ = 2.3 μM against MCF-7 breast cancer cells.

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